molecular formula C15H16O4 B076079 5-Hydroxy-2,2,8-trimethyl-3,4-dihydropyrano[3,2-g]chromen-6-one CAS No. 13475-11-1

5-Hydroxy-2,2,8-trimethyl-3,4-dihydropyrano[3,2-g]chromen-6-one

Cat. No.: B076079
CAS No.: 13475-11-1
M. Wt: 260.28 g/mol
InChI Key: IQJZOBSXWBOFSO-UHFFFAOYSA-N
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Description

5-hydroxy-2,2,8-trimethyl-3,4-dihydropyrano[3,2-g][1]benzopyran-6-one is a member of chromenes.

Scientific Research Applications

Green and Recyclable Catalysis

5-Hydroxy-2,2,8-trimethyl-3,4-dihydropyrano[3,2-g]chromen-6-one is synthesized using green and recyclable catalysts. For instance, H6P2W18O62·18H2O was used as a green and recyclable catalyst in the synthesis of dihydropyrano[3,2-c]chromene derivatives, demonstrating a commitment to eco-friendly chemical processes (Heravi et al., 2008).

Advanced Organic Synthesis Methods

This compound is also a product of advanced organic synthesis methods. For example, it was synthesized through a three-component reaction in aqueous medium using thiourea dioxide as an efficient, reusable organic catalyst, highlighting the evolution of synthesis techniques in organic chemistry (Mansoor et al., 2015).

Electrocatalytic Synthesis

Electrocatalytic methods are also employed in its synthesis. A study demonstrated the efficient synthesis of dihydropyrano[3,2-c]chromene derivatives using electrocatalytic multicomponent chain transformation, indicating the potential of electrocatalysis in organic synthesis (Vafajoo et al., 2014).

Antiproliferative Effects

Research has explored the antiproliferative effects of dihydropyrano[3,2-b]chromene derivatives, synthesized from 3-hydroxy-4H-chromen-4-one, on various cancerous cell lines. This underscores the potential of these compounds in cancer research and treatment (Sabouri & Abaszadeh, 2019).

Antibacterial Activity

Furthermore, the antibacterial activity of triazolyl pyranochromen-2(1H)-one derivatives, related to this compound, has been evaluated, indicating their potential in developing new antibacterial agents (Kumar et al., 2016).

Anticancer Activity

Lastly, the compound's derivatives have shown promising in vitro anticancer activity, with some inducing cell cycle arrest and apoptosis in various cancer cells. This highlights its potential as a lead compound in anticancer drug development (El-Agrody et al., 2020).

Properties

CAS No.

13475-11-1

Molecular Formula

C15H16O4

Molecular Weight

260.28 g/mol

IUPAC Name

5-hydroxy-2,2,8-trimethyl-3,4-dihydropyrano[3,2-g]chromen-6-one

InChI

InChI=1S/C15H16O4/c1-8-6-10(16)13-12(18-8)7-11-9(14(13)17)4-5-15(2,3)19-11/h6-7,17H,4-5H2,1-3H3

InChI Key

IQJZOBSXWBOFSO-UHFFFAOYSA-N

SMILES

CC1=CC(=O)C2=C(C3=C(C=C2O1)OC(CC3)(C)C)O

Canonical SMILES

CC1=CC(=O)C2=C(C3=C(C=C2O1)OC(CC3)(C)C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Hydroxy-2,2,8-trimethyl-3,4-dihydropyrano[3,2-g]chromen-6-one
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5-Hydroxy-2,2,8-trimethyl-3,4-dihydropyrano[3,2-g]chromen-6-one
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5-Hydroxy-2,2,8-trimethyl-3,4-dihydropyrano[3,2-g]chromen-6-one
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5-Hydroxy-2,2,8-trimethyl-3,4-dihydropyrano[3,2-g]chromen-6-one
Reactant of Route 5
5-Hydroxy-2,2,8-trimethyl-3,4-dihydropyrano[3,2-g]chromen-6-one
Reactant of Route 6
5-Hydroxy-2,2,8-trimethyl-3,4-dihydropyrano[3,2-g]chromen-6-one

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